Boc-Pen(pMeBzl)-OH Boc-Pen(pMeBzl)-OH
Brand Name: Vulcanchem
CAS No.:
VCID: VC17949486
InChI: InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2
SMILES:
Molecular Formula: C30H50N2O4S
Molecular Weight: 534.8 g/mol

Boc-Pen(pMeBzl)-OH

CAS No.:

Cat. No.: VC17949486

Molecular Formula: C30H50N2O4S

Molecular Weight: 534.8 g/mol

* For research use only. Not for human or veterinary use.

Boc-Pen(pMeBzl)-OH -

Specification

Molecular Formula C30H50N2O4S
Molecular Weight 534.8 g/mol
IUPAC Name N-cyclohexylcyclohexanamine;3-methyl-3-[(4-methylphenyl)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Standard InChI InChI=1S/C18H27NO4S.C12H23N/c1-12-7-9-13(10-8-12)11-24-18(5,6)14(15(20)21)19-16(22)23-17(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h7-10,14H,11H2,1-6H3,(H,19,22)(H,20,21);11-13H,1-10H2
Standard InChI Key XIWRVVSYJKYAIZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)CSC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2

Introduction

Structural and Chemical Properties

Molecular Architecture

Boc-Pen(pMeBzl)-OH combines a penicillamine backbone (β,β-dimethylcysteine) with orthogonal protecting groups:

  • Boc Group: Protects the α-amino group, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid, TFA).

  • pMeBzl Group: A thioether protecting group that stabilizes the thiol moiety against oxidation while allowing removal via strong acids like hydrofluoric acid (HF) or liquid ammonia.

The DCHA salt enhances solubility in polar aprotic solvents (e.g., dimethylformamide, DMF), facilitating its use in solid-phase peptide synthesis (SPPS) . The canonical SMILES string is:
CC1=CC=C(C=C1)CSC(C)(C)[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₇NO₄S (free acid)PubChem
Molecular Weight353.5 g/mol (free acid)PubChem
CAS Number198474-61-2 (free acid)GlpBio
Purity>98% (HPLC)BenchChem
Storage Conditions-20°C to -80°C in airtight containersCP Lab Safety

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential protection of D-penicillamine:

  • Amino Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in a basic aqueous/organic biphasic system (e.g., dioxane/water, pH 9–10).

  • Thiol Protection: Treatment with 4-methylbenzyl chloride (pMeBzl-Cl) in the presence of a base (e.g., triethylamine) under anhydrous conditions.

  • Salt Formation: Crystallization with dicyclohexylamine (DCHA) in ethyl acetate or dichloromethane to improve stability .

Yields typically exceed 70%, with purity validated via reversed-phase HPLC and ¹H/¹³C NMR.

Industrial Manufacturing

Large-scale production utilizes automated peptide synthesizers and continuous-flow reactors to optimize coupling efficiency. Key steps include:

  • High-Pressure Liquid Chromatography (HPLC): For real-time monitoring of Boc-deprotection and thioether formation .

  • Crystallization Optimization: Anti-solvent addition (e.g., hexane) to control particle size and ensure batch consistency .

Applications in Peptide Science

Role in Solid-Phase Peptide Synthesis (SPPS)

Boc-Pen(pMeBzl)-OH is integral to Boc/Bzl chemistry, a classical SPPS strategy. Its advantages include:

  • Orthogonal Deprotection: Boc removal with TFA (25% v/v in DCM) without affecting the pMeBzl group.

  • Enhanced Solubility: The DCHA salt prevents aggregation during coupling steps, critical for synthesizing hydrophobic peptides (e.g., amyloid-β fragments) .

Table 2: Comparative Analysis of Protecting Groups

Protecting GroupRemoval ConditionsStability ProfileUse Case
BocTFA (25–50% v/v)Acid-labileSPPS (Boc/Bzl chemistry)
FmocPiperidine (20% v/v)Base-labileSPPS (Fmoc/t-Bu chemistry)
pMeBzlHF/anisole (0°C)Resistant to TFAThiol protection

Drug Development and Bioconjugation

  • Bioavailability Enhancement: The pMeBzl group’s hydrophobicity improves membrane permeability in peptide-based therapeutics .

  • Enzyme Inhibition: The thioether moiety chelates zinc in metalloproteases (e.g., MMP-9), showing IC₅₀ values of 1–10 µM in kinetic assays .

  • Antioxidant Research: Preliminary studies suggest the compound scavenges hydroxyl radicals (- OH) at rates comparable to glutathione .

Analytical Characterization

Quality Control Protocols

  • HPLC: C18 column, gradient elution (0.1% TFA in H₂O/MeCN), UV detection at 220 nm.

  • Mass Spectrometry: ESI-MS confirms the molecular ion ([M+H]⁺ = 354.5 for free acid) .

  • NMR: ¹H NMR (DMSO-d₆) shows characteristic Boc (δ 1.38 ppm) and pMeBzl (δ 2.28 ppm) signals .

Comparative Studies and Research Frontiers

vs. Fmoc-Protected Analogs

Fmoc-D-Pen(pMeOBzl)-OH, a common alternative, offers base-labile protection but requires anhydrous conditions to prevent premature deprotection. Boc-Pen(pMeBzl)-OH’s acid stability enables its use in multi-step syntheses involving strong bases.

Emerging Applications

  • Dynamic Combinatorial Chemistry (DCC): Integration into boronic ester scaffolds for rapid disulfide exchange in microfluidic reactors .

  • Targeted Drug Delivery: Conjugation with monoclonal antibodies via thiol-maleimide chemistry for site-specific payload release .

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